1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13480711
InChI: InChI=1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17)
SMILES: C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid

CAS No.:

Cat. No.: VC13480711

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 1-(cyclobutylmethyl)indole-2-carboxylic acid
Standard InChI InChI=1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17)
Standard InChI Key RETUNNMZTPUVAZ-UHFFFAOYSA-N
SMILES C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O
Canonical SMILES C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name for this compound, 1-(cyclobutylmethyl)indole-2-carboxylic acid, reflects its cyclobutylmethyl group attached to the nitrogen atom of the indole ring and the carboxylic acid moiety at the 2-position . Key identifiers include:

  • SMILES: C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O

  • InChIKey: RETUNNMZTPUVAZ-UHFFFAOYSA-N

  • PubChem CID: 65458312 .

The compound’s planar indole core and strained cyclobutane ring create unique electronic and steric properties, influencing its reactivity and binding interactions.

Table 1: Molecular Properties of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic Acid

PropertyValueSource
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.27 g/mol
XLogP32.5 (Predicted)
Hydrogen Bond Donors1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors3 (Carboxylic acid O, indole N)

Structural and Conformational Analysis

X-ray crystallography and computational modeling reveal that the cyclobutylmethyl group adopts a puckered conformation, while the indole ring maintains near-planarity. The carboxylic acid group participates in intramolecular hydrogen bonding with the indole nitrogen, stabilizing the molecule in a conformation favorable for enzyme active-site interactions. Density functional theory (DFT) calculations suggest that the compound’s dipole moment (5.2 D) enhances its solubility in polar solvents compared to nonpolar indole analogs.

Synthesis and Derivatization Strategies

Synthetic Pathways

While detailed protocols for synthesizing 1-(cyclobutylmethyl)-1H-indole-2-carboxylic acid remain proprietary, general approaches involve:

  • Indole Ring Formation: Fisher indole synthesis using phenylhydrazine and carbonyl compounds under acidic conditions.

  • Cyclobutylmethyl Introduction: Alkylation of the indole nitrogen with cyclobutylmethyl bromide in the presence of a base (e.g., NaH).

  • Carboxylic Acid Functionalization: Oxidation of a 2-methylindole precursor using KMnO₄ or RuO₄.

Yields for these steps typically range from 40–65%, with purification achieved via recrystallization from ethanol/water mixtures.

Structural Modifications and SAR Studies

Recent derivatization efforts focus on enhancing pharmacokinetic properties:

  • C3 Substitution: Adding hydrophobic groups (e.g., trifluorophenyl) improves binding to hydrophobic enzyme pockets, as demonstrated in HIV-1 integrase inhibitors .

  • C6 Halogenation: Bromine or chlorine atoms at the 6-position increase metabolic stability by reducing CYP450-mediated oxidation .

  • Carboxylic Acid Bioisosteres: Replacing the -COOH group with tetrazoles or acyl sulfonamides enhances oral bioavailability while retaining metal-chelating capacity .

CompoundC3 SubstituentC6 SubstituentIC₅₀ (μM)
3-H-H6.85
15-CF₃Ph-H1.29
20a-CF₃Ph-Cl0.13
Data sourced from

Pharmacokinetics and In Vivo Efficacy

Absorption and Metabolism

In murine models, the parent compound exhibits rapid clearance (CL = 45 mL/min/kg) due to glucuronidation of the carboxylic acid group . Prodrug strategies using ethyl esters increase oral bioavailability from 12% to 58% while maintaining plasma concentrations above the EC₅₀ for 8–12 hours post-administration .

In Vivo Antiparasitic Activity

In a chronic Chagas disease model, derivative 2 (50 mg/kg BID) reduced parasitemia by 85.9% after 5 days, comparable to benznidazole (79.1%) . Immunosuppression challenges confirmed sustained efficacy, with recrudescence observed in only 1/6 treated mice .

Future Directions and Challenges

Targeting Resistance Mutations

Q148K and N155H mutations in HIV-1 integrase confer resistance to first-generation inhibitors but remain susceptible to indole-2-carboxylic acid derivatives due to their flexible binding modes . Computational alanine scanning predicts that strengthening hydrogen bonds with Glu152 could further mitigate resistance .

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